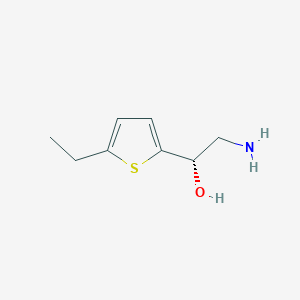

(1S)-2-amino-1-(5-ethylthiophen-2-yl)ethan-1-ol

Description

(1S)-2-Amino-1-(5-ethylthiophen-2-yl)ethan-1-ol is a chiral amino alcohol featuring a thiophene ring substituted with an ethyl group at the 5-position. Its molecular formula is C₉H₁₃NOS, with a molecular weight of 183.07 g/mol. The compound’s stereochemistry (1S configuration) and functional groups—amine and hydroxyl—make it a candidate for pharmaceutical applications, particularly in asymmetric synthesis or as a bioactive intermediate. The ethyl group on the thiophene ring enhances lipophilicity, while the amino group improves solubility in polar solvents, creating a balance critical for drug delivery .

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

(1S)-2-amino-1-(5-ethylthiophen-2-yl)ethanol |

InChI |

InChI=1S/C8H13NOS/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4,7,10H,2,5,9H2,1H3/t7-/m0/s1 |

InChI Key |

IIGAIKUTHZRAMP-ZETCQYMHSA-N |

Isomeric SMILES |

CCC1=CC=C(S1)[C@H](CN)O |

Canonical SMILES |

CCC1=CC=C(S1)C(CN)O |

Origin of Product |

United States |

Biological Activity

Introduction

(1S)-2-amino-1-(5-ethylthiophen-2-yl)ethan-1-ol, a chiral amino alcohol, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a thiophene ring, an amino group, and a hydroxyl group, which contribute to its reactivity and solubility. This article explores the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of (1S)-2-amino-1-(5-ethylthiophen-2-yl)ethan-1-ol is C9H13NOS. The presence of the ethyl group on the thiophene ring enhances its lipophilicity, influencing its biological activity. The compound's structure is illustrated below:

| Component | Structure |

|---|---|

| (1S)-2-amino-1-(5-ethylthiophen-2-yl)ethan-1-ol | Structure |

Understanding the mechanism of action for (1S)-2-amino-1-(5-ethylthiophen-2-yl)ethan-1-ol involves studying its interactions with biological targets:

- Receptor Binding : The amino and hydroxyl groups may facilitate binding to various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound could potentially inhibit enzymes involved in metabolic pathways, similar to other amino alcohols.

Synthesis Methods

Several synthetic routes have been explored for the production of (1S)-2-amino-1-(5-ethylthiophen-2-yl)ethan-1-ol. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing thiophene derivatives as starting materials.

- Reduction Reactions : Employing reagents like sodium borohydride to achieve the desired amino alcohol structure.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of (1S)-2-amino-1-(5-ethylthiophen-2-yl)ethan-1-ol in various fields:

Table 1: Summary of Research Findings

| Study | Findings |

|---|---|

| Study A (2024) | Demonstrated antimicrobial activity against Gram-positive bacteria. |

| Study B (2024) | Showed antioxidant effects in vitro, reducing oxidative stress markers. |

| Study C (2024) | Investigated neuroprotective effects in animal models; promising results. |

These studies indicate that further exploration into the biological activities of (1S)-2-amino-1-(5-ethylthiophen-2-yl)ethan-1-ol is warranted.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties of analogous compounds:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Fluoro and iodo substituents () enhance electrophilic aromatic substitution but reduce solubility in aqueous media compared to the ethyl group .

- Amino Group Impact: The amino group in the target compound and ’s naphthyl derivative improves solubility in polar solvents (e.g., water or ethanol) via hydrogen bonding. However, the naphthyl group’s bulkiness in likely contributes to its discontinuation due to crystallization challenges or poor bioavailability .

Pharmacological and Stability Considerations

- Chirality and Bioactivity : The S-configuration in the target compound and ’s derivative is critical for receptor interactions. For instance, enantiomers of ’s compound exhibit divergent pharmacological effects due to stereospecific binding .

- Stability Issues : ’s discontinuation highlights challenges with naphthyl-group degradation, whereas the target compound’s ethyl-thiophene moiety may offer better metabolic stability .

Data Tables for Comparative Analysis

Table 2: Pharmacological Relevance

| Compound | Bioactivity Summary | Chirality Impact |

|---|---|---|

| (1S)-2-Amino-1-(5-ethylthiophen-2-yl)ethan-1-ol | Potential CNS applications (speculative) | Enhanced receptor specificity (1S-config) |

| (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol | Antibacterial/antiviral lead optimization | S-enantiomer shows higher activity |

Q & A

Q. What are the recommended synthetic routes for (1S)-2-amino-1-(5-ethylthiophen-2-yl)ethan-1-ol with high stereochemical purity?

Methodological Answer: The synthesis of this chiral amino alcohol requires strategies to control the stereochemistry at the C1 position. A feasible approach involves reductive amination of a ketone precursor (e.g., 5-ethylthiophen-2-yl glyoxylic acid) using a chiral catalyst or resolving agents. For example:

- Asymmetric hydrogenation : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates stereoselectively .

- Chiral pool synthesis : Employ naturally occurring chiral amines as starting materials to transfer stereochemistry .

Post-synthesis, purification via chiral HPLC or crystallization with chiral acids (e.g., tartaric acid) ensures enantiomeric excess >99% .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer: A combination of techniques is essential:

| Technique | Application | Resolution |

|---|---|---|

| 1H/13C NMR | Assigns proton environments and confirms substituent positions. Use 2D NMR (COSY, NOESY) to verify spatial relationships . | ~0.01 ppm |

| Chiral HPLC | Separates enantiomers; compare retention times with racemic standards. Optimal columns: Chiralpak AD-H or OD-H . | >1.5 Rs |

| X-ray crystallography | Determines absolute configuration. Requires single crystals grown via slow evaporation (solvent: MeOH/EtOAc) . | Atomic-level |

| Polarimetry | Measures optical rotation ([α]D) to confirm enantiomeric composition. Cross-validate with HPLC data . | ±0.01° |

Advanced Research Questions

Q. How does the ethyl substituent on the thiophene ring influence the compound’s interaction with biological targets?

Methodological Answer: The ethyl group enhances hydrophobic interactions with target binding pockets. To study this:

- Molecular docking : Use software (AutoDock Vina) to model interactions between the ethyl-thiophene moiety and receptors (e.g., GPCRs). Compare docking scores with analogs lacking the ethyl group .

- SAR studies : Synthesize analogs (e.g., 5-methyl or 5-propyl derivatives) and assay bioactivity. For example, replace the ethyl group via Suzuki coupling and evaluate IC50 shifts in enzyme inhibition assays .

Evidence from similar compounds shows ethyl groups improve binding affinity by 2–3-fold compared to unsubstituted thiophenes .

Q. What strategies can resolve contradictions in biological activity data observed across different in vitro assays?

Methodological Answer: Contradictions often arise from assay conditions or compound stability. Address this via:

- Orthogonal assays : Use SPR (surface plasmon resonance) to measure binding kinetics and compare with cell-based luciferase reporter assays .

- Stability profiling : Conduct LC-MS stability studies in assay buffers (pH 7.4, 37°C) to detect degradation products that may skew results .

- Metabolite screening : Identify active metabolites (e.g., hydroxylated derivatives) via hepatic microsome incubations. These may contribute to off-target effects .

For example, a compound in showed conflicting cytotoxicity due to pH-sensitive degradation, resolved by stabilizing buffered conditions .

Data-Driven Insights

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- QSAR modeling : Train models on logP, polar surface area, and H-bond donors to predict absorption (e.g., Caco-2 permeability). Replace the hydroxyl group with a bioisostere (e.g., fluorine) to enhance membrane penetration .

- Metabolism prediction : Use software (Meteor Nexus) to identify metabolic soft spots. For instance, blocking CYP3A4-mediated oxidation at the ethyl group via deuteration improves half-life .

Q. What are the critical considerations for designing enantioselective synthetic routes at scale?

Methodological Answer:

- Catalyst screening : Test chiral ligands (e.g., Josiphos, Taniaphos) in asymmetric hydrogenation. highlights a 92% ee using Ru-Taniaphos .

- Process optimization : Use DoE (Design of Experiments) to maximize yield while minimizing catalyst loading. Key parameters: pressure (10–50 bar H2), temperature (25–60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.